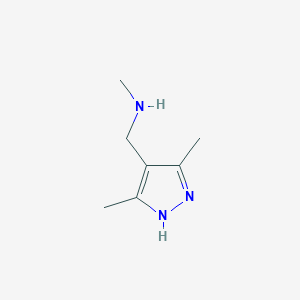
N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline
Übersicht
Beschreibung
N-(2-Butoxybenzyl)-3-chloro-4-methoxyaniline is a useful research compound. Its molecular formula is C18H22ClNO2 and its molecular weight is 319.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Amination Reactions : The paper by Wolfe and Buchwald (2003) discusses the application of palladium-catalyzed amination in synthesizing compounds like N-Hexyl-2-methyl-4-methoxylaniline. This process is essential in creating various amines, which are pivotal in pharmaceuticals and agrochemicals (Wolfe & Buchwald, 2003).
Chromogenic Chemosensors for Cyanide Detection : Heying et al. (2015) explored compounds such as N-(2,4-dinitrobenzylidene)-4-methoxyaniline for their use as chromogenic chemosensors. These are particularly effective in detecting cyanide, demonstrating potential in environmental monitoring and public safety (Heying et al., 2015).
Synthesis and Characterization of Benzylideneaniline Compounds : Subashini et al. (2021) synthesized and characterized compounds like N-(4-bromobenzylidene)-4-methoxyaniline. Their work includes studying the structural properties and potential applications in nonlinear optics and material science (Subashini et al., 2021).
Bioactive Schiff Base Compounds : Research by Sirajuddin et al. (2013) involves the synthesis of compounds like N'-(2-hydroxy-3-methoxybenzylidene)-4-methylbenzenesulfonohydrazide. These compounds exhibit a range of biological activities, including antimicrobial, antioxidant, and DNA-binding properties, indicating their potential in pharmacology and biochemistry (Sirajuddin et al., 2013).
Antimicrobial Activity of Novel Imidazole Derivatives : Maheta et al. (2012) explored the antimicrobial properties of imidazole derivatives like 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles. Such compounds have shown potential in developing new antimicrobial agents (Maheta et al., 2012).
Stereoselectivity in Beta-Lactam Synthesis : Pérez-Faginas et al. (2007) demonstrated the stereoselective synthesis of beta-lactams using N-(p-methoxybenzyl)-N-(2-chloro)propionyl amino acid derivatives. This research contributes significantly to the field of antibiotic development (Pérez-Faginas et al., 2007).
Eigenschaften
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-3-chloro-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO2/c1-3-4-11-22-17-8-6-5-7-14(17)13-20-15-9-10-18(21-2)16(19)12-15/h5-10,12,20H,3-4,11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVRHAHZUSYOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNC2=CC(=C(C=C2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[1-(2-methoxyethyl)-1H-imidazol-5-yl]methanamine](/img/structure/B1437497.png)









